5-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline
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Overview
Description
5-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline: is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a difluoromethoxy group attached to the quinoline ring system. Tetrahydroquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the etherification of a suitable precursor, followed by nitrification, hydrolysis, reduction, and redox reactions . The process involves multiple steps, each requiring specific reagents and conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield, low cost, and minimal environmental impact. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with different functional groups.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline is used as a building block for the synthesis of more complex molecules.
Biology: Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways .
Medicine: In medicine, this compound derivatives are being explored for their potential therapeutic effects. These compounds may exhibit activity against various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, the compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for the synthesis of active ingredients in pesticides and herbicides .
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
- 5-Methoxy-1,2,3,4-tetrahydroquinoline
- 5-Trifluoromethoxy-1,2,3,4-tetrahydroquinoline
- 5-Difluoromethoxy-2-mercapto-1H-benzimidazole
Comparison: Compared to similar compounds, 5-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline is unique due to the presence of the difluoromethoxy group. This group imparts distinct physicochemical properties, such as increased lipophilicity and enhanced hydrogen-bonding ability . These properties can influence the compound’s biological activity and its interactions with molecular targets, making it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
5-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-10(12)14-9-5-1-4-8-7(9)3-2-6-13-8/h1,4-5,10,13H,2-3,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJBZOXXDGSOEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2OC(F)F)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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